1,3,5-Benzenetrisulfonyl trichloride chemical properties
1,3,5-Benzenetrisulfonyl trichloride chemical properties
This guide is structured as a high-level technical whitepaper designed for senior researchers and application scientists. It prioritizes experimental logic, safety criticals, and mechanistic understanding over generic descriptions.
Chemical Identity & Application Framework
Part 1: Executive Technical Summary
1,3,5-Benzenetrisulfonyl trichloride (CAS: 21538-06-7) is a high-symmetry (
Critical Distinction: Researchers frequently conflate this compound with 1,3,5-benzenetricarbonyl trichloride (Trimesoyl chloride).[1] This guide explicitly addresses the sulfonyl derivative (
Part 2: Physicochemical Profile[1]
| Property | Value / Description | Technical Note |
| CAS Number | 21538-06-7 | Distinct from carbonyl analog (4422-95-1).[1] |
| Formula | High sulfur content (~25.7%).[1] | |
| Molecular Weight | 373.64 g/mol | Significant mass increase vs. carbonyl analog due to sulfonyl groups.[1] |
| Appearance | White to pale yellow crystalline solid | Discoloration often indicates partial hydrolysis or oxidation.[1] |
| Melting Point | 190–192 °C | Critical: The carbonyl analog melts at ~35 °C. If your sample melts <100 °C, it is likely the wrong compound or heavily degraded.[1] |
| Solubility | Soluble in DCM, THF, Acetone, DMF | Reacts violently with water/alcohols.[1] Use anhydrous solvents only.[1] |
| 1H NMR (Pred.) | Singlet, | Deshielded aromatic singlet due to three electron-withdrawing |
Part 3: Synthesis & Production Logic
Direct chlorosulfonation of benzene is inefficient for the tris-substituted product due to steric hindrance and deactivation after the second sulfonation.
Validated Synthetic Route
The most reliable route proceeds via the activation of the corresponding sulfonic acid salt.[1]
Precursor: Sodium 1,3,5-benzenetrisulfonate (commercially available or synthesized via exhaustive sulfonation of benzene with oleum).[1]
Reagents: Phosphorus Pentachloride (
Reaction Scheme:
Process Causality:
-
Choice of Reagent:
is preferred over for the tris salt because the high lattice energy of the trisulfonate salt requires a more aggressive chlorinating agent to drive the heterogeneous reaction to completion.[1] -
Temperature Control: The reaction typically requires heating (melt or high-boiling solvent like
) to overcome the deactivation of the ring.[1] -
Quenching: The workup involves pouring the reaction mixture onto crushed ice.[1] The sulfonyl chloride is relatively slow to hydrolyze in ice-cold water compared to the carbonyl chloride, allowing for precipitation and filtration of the solid product.[1]
Part 4: Reactivity & Mechanisms[1]
Nucleophilic Substitution ( )
The core utility of this molecule lies in its three electrophilic sulfur centers.[1] The mechanism follows an associative-dissociative pathway (
Mechanism Visualization (DOT):
Hydrolysis Kinetics
-
Fast: Reaction with
(base-catalyzed). -
Moderate: Reaction with liquid water at room temperature.[1]
-
Slow: Reaction with atmospheric moisture (solid state).[1]
-
Implication: Unlike acid chlorides which fume instantly, sulfonyl chlorides are more robust, allowing for easier handling in open air for short periods (weighing), provided humidity is controlled.[1]
Part 5: Applications in R&D
Supramolecular Building Block (COFs/MOFs)
The
-
Sulfonamide-Linked COFs: Reacting with diamines (e.g., 1,4-phenylenediamine) yields highly stable covalent organic frameworks.[1] The sulfonamide linkage (
) is far more resistant to hydrolysis than the imine linkages found in Schiff-base COFs. -
Cross-linking: Used to cross-link chitosan or polyamines to create chemically resistant membranes for nanofiltration.[1]
Pharmaceutical Intermediates
Used as a reagent to introduce the sulfonyl pharmacophore.[1] The trifunctional nature allows for the synthesis of "star-shaped" multivalent drugs, which can enhance binding avidity to multimeric protein targets.[1]
Part 6: Experimental Protocols
Protocol A: General Tris-Sulfonamide Synthesis
Target: Synthesis of a C3-symmetric sulfonamide derivative.[1]
Reagents:
-
1,3,5-Benzenetrisulfonyl trichloride (1.0 equiv)
-
Primary Amine (
) (3.3 equiv) -
Triethylamine or Pyridine (3.5 - 4.0 equiv)
-
Solvent: Anhydrous THF or DCM.[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the amine and base in anhydrous solvent under
atmosphere. Cool to 0 °C.-
Why: Cooling controls the exotherm of the first substitution; base scavenges the HCl byproduct to prevent amine salt formation (which would deactivate the nucleophile).
-
-
Addition: Dissolve the trichloride in a minimal amount of the same solvent. Add dropwise to the amine solution over 30 minutes.
-
Why: Slow addition favors the tris-substitution by keeping the amine in excess relative to the local concentration of chloride.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup:
Workflow Visualization (DOT):
Safety & Handling
-
Corrosivity: Causes severe skin burns and eye damage.[1] The hydrolysis product (HCl) is a respiratory irritant.[1]
-
Moisture Sensitivity: Store in a desiccator or glovebox.[1] If the solid turns sticky or smells strongly of acid, it has hydrolyzed and should be recrystallized or discarded.[1]
-
Quenching Spills: Do not add water directly to a large spill.[1] Cover with solid sodium bicarbonate (
) to neutralize, then slowly add water.[1]
References
-
Chemical Identity & Properties
-
Synthesis of Sulfonyl Chlorides (General Protocol)
- Application in Dendrimers & Networks
- Safety Data
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3,5-Benzenetrisulfonyl trichloride | C6H3Cl3O6S3 | CID 88940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenesulfonyl chloride [webbook.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
